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Compound of Interest

Compound Name: Pyridazino[1,2-acinnoline

Cat. No.: B15226230

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of
Pyridazino[1,2-a]cinnoline derivatives, a class of nitrogen-containing heterocyclic compounds
with potential applications in medicinal chemistry. This document summarizes available
spectroscopic data, outlines general experimental protocols for their characterization, and
explores potential biological signaling pathways they may influence.

Core Structure and Spectroscopic Overview

The Pyridazino[1,2-a]Jcinnoline core represents a fused ring system combining the structural
features of both pyridazine and cinnoline. Spectroscopic analysis is crucial for the
unambiguous identification and characterization of these derivatives. The primary techniques
employed are Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR)
Spectroscopy, and Mass Spectrometry (MS).

A key publication in this field is the work of Ahmed Soliman in the Journal of Heterocyclic
Chemistry (2002), which describes the synthesis of new pyridazino cinnoline derivatives. While
direct access to the full quantitative data from this specific publication is limited, this guide
compiles representative data from related fused pyridazine and cinnoline systems to provide a
foundational understanding.

Spectroscopic Data of Related Derivatives
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Due to the limited availability of specific quantitative data for a wide range of Pyridazino[1,2-
aJcinnoline derivatives in publicly accessible literature, the following tables present
representative spectroscopic data from closely related fused pyridazine and cinnoline
structures. This information serves as a valuable reference for predicting and interpreting the
spectra of novel Pyridazino[1,2-a]Jcinnoline compounds.

Table 1. Representative UV-Visible Spectroscopic Data of Fused Pyridazine Derivatives
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Table 2: Representative *H NMR Spectroscopic Data of Fused Pyridazine and Cinnoline

Derivatives
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Table 3: Representative 13C NMR Spectroscopic Data of Fused Pyridazine Derivatives
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Table 4: Representative Mass Spectrometry Data of Fused Pyridazine Derivatives
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Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments
cited. Researchers should adapt these protocols based on the specific properties of their
synthesized Pyridazino[1,2-a]cinnoline derivatives and the instrumentation available.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the compounds.
Methodology:

o Sample Preparation: A stock solution of the Pyridazino[1,2-aJcinnoline derivative is
prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of
approximately 103 M. A dilution series is then prepared to obtain concentrations in the range
of 10~4to 10-% M.

e Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is
calibrated using a blank solvent reference.

o Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800
nm.

» Data Analysis: The wavelength of maximum absorption (Amax) is identified. The molar
absorptivity (€) is calculated using the Beer-Lambert law (A = €cl), where A is the
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absorbance, c is the molar concentration, and | is the path length of the cuvette (typically 1
cm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of *H
and 13C nuclei.

Methodology:

e Sample Preparation: Approximately 5-10 mg of the purified Pyridazino[1,2-a]cinnoline
derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIz, DMSO-ds, or
Acetone-ds) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as
an internal standard (6 = 0.00 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

e 1H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired.
Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

e 13C NMR Data Acquisition: A one-dimensional carbon NMR spectrum is acquired, often using
a proton-decoupled pulse sequence to simplify the spectrum.

e 2D NMR Experiments (Optional but Recommended): To aid in structure elucidation, 2D NMR
experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be
performed to establish proton-proton and proton-carbon correlations.

» Data Analysis: Chemical shifts (d) are reported in parts per million (ppm) relative to TMS.
Coupling constants (J) are reported in Hertz (Hz). The integration of proton signals provides
information on the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the
fragmentation patterns.

Methodology:
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e Sample Preparation: A dilute solution of the Pyridazino[1,2-a]Jcinnoline derivative is
prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source is
used. Electron lonization (EI) is common for providing detailed fragmentation patterns, while
Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI) are
softer ionization techniques suitable for determining the molecular ion peak.

o Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-
charge ratio (m/z) of the resulting ions is measured. For high-resolution mass spectrometry
(HRMS), an instrument with high mass accuracy (e.g., a TOF or Orbitrap analyzer) is used to
determine the exact mass and elemental compaosition.

o Data Analysis: The molecular ion peak ([M]* or [M+H]") is identified to confirm the molecular
weight. The fragmentation pattern is analyzed to gain structural information.

Potential Signaling Pathways

While specific signaling pathways for Pyridazino[1,2-a]cinnoline derivatives are not yet
extensively documented, the biological activities of the parent cinnoline and pyridazine
heterocycles suggest potential interactions with key cellular signaling cascades. Cinnoline
derivatives have been investigated as inhibitors of the PI3K/Akt pathway and
phosphodiesterase 10A (PDE10A)[2][3].

PI3K/Akt Sighaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth,
proliferation, survival, and metabolism. Its dysregulation is implicated in various diseases,
including cancer. Cinnoline derivatives have shown potential as PI3K inhibitors.
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Caption: Potential inhibition of the PI3K/Akt signaling pathway by Pyridazino[1,2-a]Jcinnoline

derivatives.

PDE10A Inhibition and cAMP/PKA Signaling

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine
monophosphate (CAMP) and cyclic guanosine monophosphate (cGMP), second messengers
involved in numerous cellular processes. Inhibition of PDE10A leads to increased intracellular
CAMP levels, which in turn activates Protein Kinase A (PKA) and downstream signaling events.
This pathway is of interest in the context of neurological and psychiatric disorders.
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Caption: Potential mechanism of PDE10A inhibition by Pyridazino[1,2-a]cinnoline derivatives.

Conclusion and Future Directions

The spectroscopic characterization of Pyridazino[1,2-a]cinnoline derivatives is fundamental to
understanding their structure-activity relationships and advancing their potential as therapeutic
agents. While a comprehensive public database of their spectroscopic properties is still
developing, the information on related heterocyclic systems provides a strong basis for their
analysis. Future research should focus on the synthesis of a broader range of these derivatives
and the detailed reporting of their quantitative spectroscopic data. Furthermore, investigation
into their specific interactions with cellular signaling pathways will be critical in elucidating their
pharmacological mechanisms and guiding future drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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